Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in multiple fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the amine.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-chloro-5-(((methylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Benzamide, 4-chloro-5-(((ethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
Uniqueness
Compared to similar compounds, Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- stands out due to its specific functional groups, which confer unique chemical and biological properties. These differences make it particularly valuable for certain applications, such as targeted drug design and specialized industrial processes.
Properties
CAS No. |
90763-23-8 |
---|---|
Molecular Formula |
C17H27ClN4O4S |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-5-(dimethylsulfamoylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H27ClN4O4S/c1-5-22-8-6-7-12(22)11-19-17(23)13-9-15(14(18)10-16(13)26-4)20-27(24,25)21(2)3/h9-10,12,20H,5-8,11H2,1-4H3,(H,19,23) |
InChI Key |
QMIOLWNJJWFSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.